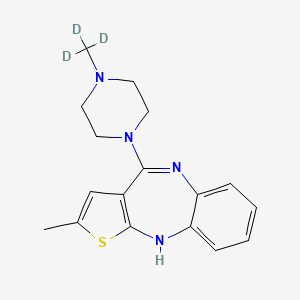

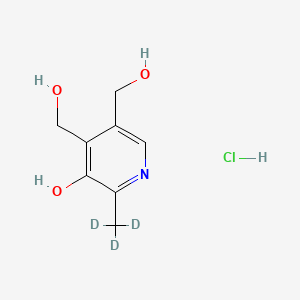

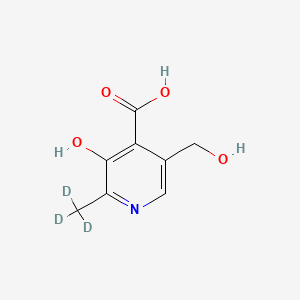

(s)-(-)-Carbidopa-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A compound’s description typically includes its chemical formula, structure, and properties such as its physical state, color, and solubility.

Synthesis Analysis

This involves the methods and reactions used to produce the compound. It can include the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule and the types of bonds (covalent, ionic, etc.) that hold the atoms together.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It can include the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, density) and chemical properties (such as reactivity, stability).科学研究应用

Immunomodulation

- T Cell Activation and Autoimmunity : Carbidopa, commonly used for Parkinson's disease, has shown to inhibit T cell activation both in vitro and in vivo. This suggests its potential use in suppressing T cell-mediated pathologies beyond its traditional application (Zhu et al., 2017).

Cancer Research

- Pancreatic and Liver Cancer : Studies indicate that Carbidopa can act as an activator of the aryl hydrocarbon receptor (AhR), leading to suppression of pancreatic and liver cancer. This is a novel application beyond its use in Parkinson's disease, suggesting a potential re-purposing for cancer treatment (Ogura et al., 2017).

- Prostate Cancer : Carbidopa has been found to suppress prostate cancer via AhR-mediated ubiquitination and degradation of the androgen receptor. This represents a new approach for treating prostate cancer (Chen et al., 2020).

Biochemical Studies

- Optoelectronic and Vibrational Properties : A quantum biochemical study was conducted on Carbidopa, focusing on its optoelectronic and vibrational properties, which are essential for understanding its mechanism of action at the molecular level (Gomes et al., 2017).

Metabolic Effects

- Tryptophan Metabolism in Cancer Cells : Carbidopa alters tryptophan metabolism in breast cancer and melanoma cells. This alteration leads to the formation of a pro-proliferative metabolite, indole-3-acetonitrile, which might contribute to the ineffectiveness of Carbidopa in reducing incidences of breast cancer and melanoma in Parkinson’s disease patients (Duarte et al., 2019).

Pharmacokinetics

- Extended-Release Formulations : Research on extended-release formulations of Carbidopa-Levodopa, such as IPX203, shows a longer duration of pharmacodynamic effect compared to immediate-release formulations. This can lead to better management of symptoms in Parkinson's disease (Modi et al., 2018).

安全和危害

This involves identifying any risks associated with handling or exposure to the compound. It can include toxicity information, safety precautions, and first aid measures.

未来方向

This involves discussing potential future research or applications of the compound. It can include new synthesis methods, potential uses, or areas for further study.

属性

CAS 编号 |

1276732-89-8 |

|---|---|

产品名称 |

(s)-(-)-Carbidopa-d3 |

分子式 |

C10H11N2O4D3 |

分子量 |

229.25 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

相关CAS编号 |

28860-95-9 (unlabelled) |

同义词 |

3-[3,4-dihydroxy(2,5,6-D3)phenyl]-2-hydrazinyl-2-methylpropanoic acid |

标签 |

Carbidopa Impurities |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。